A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-methylquinazoline from 5-Bromoanthranilic Acid
A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-methylquinazoline from 5-Bromoanthranilic Acid
Abstract
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including notable anticancer drugs that target critical signaling pathways.[1] This technical guide provides an in-depth, field-proven methodology for the synthesis of 6-bromo-4-methylquinazoline, a valuable building block for drug discovery, starting from the readily available 5-bromoanthranilic acid. We will dissect a robust, three-step synthetic pathway, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and offering expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this key intermediate.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of pharmacological activities.[2] The fusion of a benzene ring and a pyrimidine ring creates a unique electronic and structural architecture, enabling these molecules to interact with a wide array of biological targets. Notably, quinazolinone derivatives are prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] The development of drugs like Gefitinib and Erlotinib has validated the quinazoline core as a critical pharmacophore for ATP-competitive inhibition of the EGFR tyrosine kinase domain, effectively blocking downstream signaling and inhibiting tumor proliferation.[1]
The target molecule of this guide, 6-bromo-4-methylquinazoline (CAS: 69674-27-7), serves as a versatile synthetic intermediate.[3] The bromine atom at the C6 position provides a reactive handle for further functionalization via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR).[4][5] The methyl group at the C4 position can also be critical for modulating potency and selectivity against specific biological targets. This guide details a logical and efficient pathway from 5-bromoanthranilic acid to this high-value compound.
Overall Synthetic Strategy
The transformation of 5-bromoanthranilic acid into 6-bromo-4-methylquinazoline is most effectively achieved through a three-step sequence. This strategy involves the initial formation of the quinazoline core as a quinazolin-4-one, followed by functional group manipulations to install the desired methyl group at the C4 position. This approach ensures high regioselectivity and leverages well-established, reliable chemical transformations.
Figure 1: Three-step synthetic workflow.
Part I: Synthesis of 6-Bromoquinazolin-4(3H)-one (Intermediate 1)
The foundational step in this synthesis is the construction of the heterocyclic core via the Niementowski quinazoline synthesis.[6][7] This classic reaction involves the condensation of an anthranilic acid with an amide, typically at elevated temperatures, to form the corresponding quinazolin-4-one.[8]
Reaction Mechanism: The Niementowski Synthesis
The mechanism proceeds through an initial acylation of the primary amine of 5-bromoanthranilic acid by formamide, which serves as the C1 source for the pyrimidine ring. This forms an N-formyl intermediate, which undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon. Subsequent dehydration drives the reaction forward to yield the stable, aromatic 6-bromoquinazolin-4(3H)-one ring system.[1]
Caption: Mechanism of the Niementowski reaction.
Detailed Experimental Protocol
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromoanthranilic acid (1.0 eq) and formamide (10-20 eq).[9][10]
-
Causality: A large excess of formamide is used as both the reagent and the solvent, driving the reaction to completion.
-
-
Reaction: Heat the reaction mixture to 130-150 °C and maintain for 2-4 hours.[8][9] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: High temperatures are required to overcome the activation energy for both the initial acylation and the final dehydration step.
-
-
Workup: Cool the reaction mixture to room temperature, which typically results in the precipitation of the product. Pour the mixture into cold water or onto crushed ice to fully precipitate the solid.[11]
-
Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual formamide and other impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 6-bromoquinazolin-4(3H)-one as a white to off-white solid.[4][11]
Part II: Synthesis of 6-Bromo-4-chloroquinazoline (Intermediate 2)
With the quinazolinone core constructed, the next step is to activate the C4 position for nucleophilic substitution. This is achieved by converting the C4-hydroxyl group (in the lactam tautomer) into a more reactive leaving group, a chloro group.
Reaction Overview: Deoxy-chlorination
The conversion of the quinazolin-4-one to a 4-chloroquinazoline is a standard transformation accomplished using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13] POCl₃ is often used, acting as both the reagent and solvent.
Detailed Experimental Protocol
-
Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a reflux condenser, carefully add 6-bromoquinazolin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13]
-
Causality: POCl₃ is a highly reactive and corrosive liquid. The reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.[14]
-
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is no longer visible.[13]
-
Workup: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Causality: This quenching step hydrolyzes the excess POCl₃. The slow addition to ice is critical to control the exothermic reaction and prevent splashing of the corrosive mixture.
-
-
Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8. The product will precipitate as a solid, which can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-bromo-4-chloroquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) or by column chromatography on silica gel.[12]
Part III: Synthesis of 6-Bromo-4-methylquinazoline (Final Product)
The final step involves the installation of the methyl group at the C4 position. The chloro group on Intermediate 2 is an excellent leaving group, making the C4 position susceptible to nucleophilic attack. Modern palladium-catalyzed cross-coupling reactions provide a highly efficient and versatile method for this C-C bond formation.
Reaction Overview: Palladium-Catalyzed Cross-Coupling
A Suzuki coupling reaction, using a methylboronic acid or its ester equivalent, is an excellent choice for this transformation. This reaction class is known for its functional group tolerance, mild reaction conditions, and high yields. The reaction requires a palladium catalyst, a suitable ligand, and a base.
Detailed Experimental Protocol
-
Reagent Setup: To a reaction vessel, add 6-bromo-4-chloroquinazoline (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).[5]
-
Solvent & Degassing: Add a mixture of solvents, typically dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst, inhibiting the reaction. Degassing is crucial for ensuring catalytic activity.
-
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC for the consumption of the starting material.
-
Workup & Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford pure 6-bromo-4-methylquinazoline.
Data Summary and Characterization
| Compound | Structure | Molecular Formula | MW ( g/mol ) | Expected Yield | Physical Appearance |
| 5-Bromoanthranilic Acid | C₇H₆BrNO₂ | 216.03 | - | Off-white solid | |
| 6-Bromoquinazolin-4(3H)-one | C₈H₅BrN₂O | 225.04 | 70-85% | White to off-white solid[4] | |
| 6-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 80-90% | Yellowish solid[13] | |
| 6-Bromo-4-methylquinazoline | C₉H₇BrN₂ | 223.07 | 65-80% | Solid[3] |
Characterization data for the final product, 6-bromo-4-methylquinazoline, would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected chemical shifts in the ¹H NMR spectrum would feature a singlet for the methyl group, and distinct aromatic protons corresponding to the quinazoline core.
Safety and Hazard Analysis
| Reagent | Key Hazards | Recommended Precautions |
| 5-Bromoanthranilic Acid | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | Wear gloves, safety glasses, and a lab coat. Avoid generating dust. |
| Formamide | May damage fertility or the unborn child. | Obtain special instructions before use. Use in a well-ventilated area. |
| Phosphorus Oxychloride (POCl₃) | Fatal if inhaled, causes severe skin burns and eye damage. Reacts violently with water.[14] | Use only in a chemical fume hood. Wear heavy-duty gloves, face shield, and chemical-resistant apron. Have a suitable quenching agent ready. |
| Palladium Catalysts | May cause skin sensitization. Often pyrophoric on carbon supports. | Handle in an inert atmosphere if pyrophoric. Avoid inhalation of dust. |
| Acetic Anhydride | Flammable liquid. Corrosive to metals and tissue. Reacts violently with water.[15][16] | Keep away from heat and water. Wear appropriate protective gear.[15][16] |
Always consult the latest Safety Data Sheet (SDS) for each chemical before use.
References
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXvFhigFkh5tVVUbDualwIeq8Chw7429Ow3VlRGKkkEpHFKy_wJlKgRLMN5Wjfyt_xhx9ELRO8EK-MgFJ-5a5psx03GzHjV1rGhLIxWV2kORepoTw4x-Mv7-13RsLEs4TbUMC5UBZzxllMxZ3LPbdoSYHw7ANI349u8r6S5GuAHhRiEU6w-c9_22jbCaBWwJbGmBTEF59M2gDK6tyR0IuoUHosEBZZivQaCw==]
- Niementowski quinoline synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Niementowski_quinoline_synthesis]
- Niementowski quinazoline synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Niementowski_quinazoline_synthesis]
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222731/]
- A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://ijpra.com/index.php/ijpra/article/view/21]
- Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22075775/]
- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuul8OclNzj8zZu4q4luv6f7ctdcYRFsNzYbtl67c9dddxjRHcz-yYxvWlqeJMI5L_fbxPFSXi9AO0UxhnKCFgLwUdxZQAt2oJep0-uircVALv2Yj7SpUT-1oYcpn7TY42hBsSZNFz87hzouX9wGkuIcdk0cdtaWiKh8W03jHoI8VQgiSODr_wvBuPavZ-8CjZC4zx87mP0uuBEo4V0qsbBHF9T64G4pqPPtJP7mR0ZSc7fQNjodW7hMlZ1VyUCEI9sg==]
- 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. [URL: https://www.guidechem.com/news/6-bromoquinazolin-4-ol-chemical-properties-and-synthesis-routes-for-r-d-1215024.html]
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. [URL: https://typeset.
- ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [URL: https://www.rjpbcs.com/pdf/2010/1(2)/.pdf]
- Synthesis of quinazolinones from reaction of formamide with anthranilic acids. - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-quinazolinones-from-reaction-of-formamide-with-anthranilic-acids_fig2_328761168]
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293777/]
- 6-bromo-4-(4-methyl-1-piperazinyl)-2-phenylquinazoline - Guidechem. [URL: https://www.guidechem.com/product-1136496-38-2.html]
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS - International Journal of Pharmaceutical Sciences and Research (IJPSR). [URL: https://ijpsr.
- Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences. [URL: https://rjps.in/index.php/rjps/article/view/118]
- 5-bromoanthranilic acid - SD Fine-Chem. [URL: https://www.sdfine.com/media/msds/2-Amino-5-bromobenzoic_acid_MSDS.pdf]
- Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1450956/]
- 6-Bromo-2-chloro-4-methylquinazoline - SpectraBase. [URL: https://spectrabase.com/spectrum/AT-37-1311-5/6-Bromo-2-chloro-4-methylquinazoline]
- A Comprehensive Technical Guide to the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one from Anthranilic Acid Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeC11AZCvWnAPh3iNJsyucsDOjNDStMdxG2FNxPxDKYit1CPVPLpIccK0ERuBL8l6Hq8aYn0dqdgdCBhy2KdXAyj3Amb0xSBQKt79YamwC32_aL5JlBWi__bBI9IEALHHm8D1789rdg4qQu8u4a3fa1ApiPZgtGa0YUqjQKUvvgxKN8-rMLyl5VZ2DO12ttjyjjoqXmdVjWjPDI_-pyjxsN7yKnI1aDwxTkanbC5GF8Cal80zvRnWw6VmFLvyiaG5g9BCTb9_pXbmtIRpjG6gnpvhm]
- 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders - CNR-IRIS. [URL: https://www.cnr.it/en/news/12209/6-methylquinazolin-4-3h-one-based-compounds-as-brd9-epigenetic-reader-binders.html]
- 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53427707]
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing. [URL: https://books.generis-publishing.com/index.php/book/synthesis-of-some-quinazolin-4-one-series-heterocyclic-compounds-and-their-biological-activities/10/reader/40]
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct. [URL: https://ijarsct.co.in/Paper-10-217.pdf]
- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. [URL: https://www.ijddr.
- 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-chloro-4-methylquinazoline]
- Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... - ResearchGate. [URL: https://www.researchgate.net/publication/327701389_Synthesis_of_43H-quinazolinones_by_cyclocondensation_of_anthranilic_acid_and_arylamines_with_acetic_anhydride]
- The bromination of anthranilic acid. - SciSpace. [URL: https://typeset.
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. [URL: https://patents.google.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/smont-17/25883259]
- 6-bromo-4-methylquinazoline (C9H7BrN2) - PubChemLite. [URL: https://pubchemlite.ucd.ie/compound/53427707]
- 6-Bromo-4-methylquinazoline | 69674-27-7 - Benchchem. [URL: https://www.benchchem.com/product/b151609]
- N-Acetylanthranilic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Acetylanthranilic_acid]
- Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26472622/]
- SAFETY DATA SHEET - INEOS Group. [URL: https://www.ineos.com/globalassets/ineos-group/businesses/ineos-enterprises/sds/phosphorus-oxychloride-sds-us.pdf]
- 5-BROMO-N-(CARBOXYMETHYL)ANTHRANILIC ACID synthesis - chemicalbook. [URL: https://www.chemicalbook.com/synthesis/32253-75-1.html]
- 2 - SAFETY DATA SHEET. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2F43242_SDS_US_EN.pdf]
- (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. [URL: https://www.researchgate.net/publication/320857973_Synthesis_of_6-bromo-4-iodoquinoline]
- Journal of Chemical and Pharmaceutical Research, 2012, 4(4):1947-1949 Research Article Synthesis and characterization of 3-( - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-and-characterization-of-3paminophenylene-methyleneaminophenyl-6bromo2methylquinazoline4one.pdf]
- Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2742495/]
- ACETIC ANHYDRIDE - CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/25]
- Safety Data Sheet: Acetic acid anhydride - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4110-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQzOTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzkzNDQxMjgwNjIucGRmfGE3YmYwNTQ2ZWI2N2Q4ZTYwZDBkYjQ5ZTI2MWMzZWY0ZGYyM2U3NjdhY2Y5Y2Q1ODc5NzY0ZDM2NDQ2Y2RjM2M]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. generis-publishing.com [generis-publishing.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. scispace.com [scispace.com]
- 12. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. ineos.com [ineos.com]
- 15. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. carlroth.com [carlroth.com]
